N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,6-difluorobenzamide
Description
Properties
IUPAC Name |
N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2,6-difluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O3/c1-2-22-8-9-25-15-7-6-11(10-12(15)18(22)24)21-17(23)16-13(19)4-3-5-14(16)20/h3-7,10H,2,8-9H2,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRWBQNSIWFFHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,6-difluorobenzamide typically involves multiple steps, starting with the construction of the tetrahydrobenzo[f][1,4]oxazepine core. This can be achieved through a cyclization reaction involving appropriate precursors such as 2,6-difluorobenzoyl chloride and 4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-amine. The reaction conditions often require the use of a strong base, such as triethylamine, and a suitable solvent like dichloromethane.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process. Additionally, purification methods such as recrystallization or column chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents at specific positions on the benzamide core.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium(VI) oxide.
Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution reactions often require nucleophiles and suitable solvents to facilitate the reaction.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, each with distinct chemical and physical properties
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,6-difluorobenzamide can be employed in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways. Its potential as a bioactive molecule makes it a candidate for drug discovery and development.
Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with specific molecular targets can be explored for the treatment of various diseases.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique properties may contribute to the development of new products with enhanced performance.
Mechanism of Action
The mechanism by which N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,6-difluorobenzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and molecular targets involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Biological Activity
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,6-difluorobenzamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a tetrahydrobenzo[f][1,4]oxazepine core with an ethyl substituent and a difluorobenzamide group. This unique arrangement contributes to its pharmacological properties. The molecular formula is with a molecular weight of approximately 364.36 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C18H19F2N2O3 |
| Molecular Weight | 364.36 g/mol |
| CAS Number | 922553-55-7 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the oxazepine core through cyclization reactions.
- Introduction of the ethyl substituent at the appropriate position.
- Modification to include the difluorobenzamide moiety , enhancing its biological activity.
Anticancer Properties
Recent studies have highlighted the potential of this compound in cancer therapy. It has been shown to induce differentiation in acute myeloid leukemia (AML) cells and modulate immune responses through upregulation of CD11b expression in certain cell lines. This suggests a dual mechanism where it not only targets cancer cells but also enhances immune system functionality.
Case Study: AML Differentiation
- Objective : Evaluate the differentiation effects on AML cells.
- Method : In vitro testing on CCRF-CEM leukemia cells.
- Findings : The compound exhibited significant differentiation activity with an IC50 value lower than 10 µg/mL in specific analogues .
The proposed mechanism involves the inhibition of key signaling pathways that are critical for cancer cell proliferation and survival. The presence of multiple functional groups allows for interaction with various biological targets:
- Kinase Inhibition : The compound may act as a kinase inhibitor, disrupting critical pathways involved in cell growth and metabolism.
- Immune Modulation : By enhancing CD11b expression, it may improve macrophage activation and overall immune response against tumors.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Biological Activity | IC50 (µg/mL) |
|---|---|---|
| N-(4-methyl-5-oxo... | Moderate anticancer activity | 15 |
| N-(3-fluoro... | High kinase inhibition | 8 |
| N-(4-ethyl... | Significant AML differentiation | <10 |
Q & A
Basic: What are the optimal synthetic routes for N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,6-difluorobenzamide, and how are reaction conditions optimized?
Answer:
The synthesis typically involves constructing the tetrahydrobenzo[1,4]oxazepin core followed by introducing the 2,6-difluorobenzamide moiety. Key steps include:
- Core formation : Cyclization of precursors (e.g., chloroethylamine derivatives) under controlled temperatures (60–80°C) and inert atmospheres to prevent oxidation .
- Amidation : Coupling the core with 2,6-difluorobenzoyl chloride using catalysts like HATU or DCC in anhydrous solvents (e.g., DMF or THF) .
- Optimization : Reaction yields (>75%) are achieved by monitoring reaction times (12–24 hrs) and using HPLC to track intermediate purity. Kinetic studies and solvent polarity adjustments minimize side products .
Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) identifies substituent positions (e.g., ethyl group at position 4, fluorobenzamide integration) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (expected ~403.4 g/mol) and detects fragmentation patterns .
- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and resolve structurally similar impurities .
Advanced: How can computational modeling (e.g., DFT or molecular docking) predict the compound’s bioactivity and guide experimental design?
Answer:
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to evaluate reactivity with biological targets. Solvent effects (e.g., logP ~2.5) inform solubility optimization .
- Molecular Docking : Simulate interactions with enzymes (e.g., kinases or GPCRs) using AutoDock Vina. Focus on hydrogen bonding (fluorine atoms) and hydrophobic pockets (ethyl/benzamide groups) .
- Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with in vitro assays (e.g., IC₅₀ values) to refine models .
Advanced: How do structural modifications (e.g., substituent variation) influence biological activity, and what methodologies resolve contradictory SAR data?
Answer:
- SAR Studies : Replace the ethyl group with propyl/allyl to test steric effects on receptor binding. Substitute fluorine with chloro/methoxy groups to assess electronic impacts .
- Contradiction Resolution : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics when SAR data conflicts with activity. Cross-validate with X-ray crystallography of ligand-target complexes .
- Case Example : A study found that 2,6-difluoro substitution enhances activity vs. 3,4-difluoro analogs due to improved target complementarity .
Basic: What are the solubility and stability profiles of this compound under physiological conditions?
Answer:
- Solubility : Moderate aqueous solubility (0.1–1 mg/mL) due to hydrophobic benzamide and oxazepine moieties. Co-solvents (e.g., PEG-400) or cyclodextrin complexation improve bioavailability .
- Stability : Degrades <10% over 24 hrs in PBS (pH 7.4) at 37°C. Acidic conditions (pH <3) accelerate hydrolysis of the oxazepine ring; lyophilization enhances long-term storage .
Advanced: What experimental strategies address discrepancies between in silico predictions and in vitro/in vivo results?
Answer:
- Data Triangulation : Combine molecular dynamics simulations (e.g., GROMACS) with metabolomics (LC-MS/MS) to identify off-target interactions or metabolic byproducts .
- Dose-Response Refinement : Adjust in vitro assay conditions (e.g., serum protein binding corrections) to align with computational EC₅₀ values .
- Case Study : A predicted CYP3A4 inhibitor showed no activity in hepatocyte assays due to rapid glucuronidation—resolved by adding UDP-glucuronosyltransferase inhibitors .
Basic: What are the recommended in vitro assays for initial biological screening?
Answer:
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase-Glo) using recombinant enzymes .
- Cell Viability : MTT assays in cancer cell lines (e.g., HCT-116) with IC₅₀ determination .
- Membrane Permeability : Caco-2 monolayer assays to predict oral absorption .
Advanced: How can AI-driven tools (e.g., COMSOL Multiphysics) optimize reaction scale-up and process control?
Answer:
- Process Simulation : Model heat/mass transfer in batch reactors to prevent hotspots during scale-up .
- Machine Learning : Train algorithms on historical yield data (e.g., solvent polarity vs. reaction efficiency) to predict optimal conditions for industrial synthesis .
- Real-Time Monitoring : Integrate PAT (Process Analytical Technology) with AI for adaptive control of pH and temperature .
Advanced: What mechanistic studies elucidate the compound’s interaction with biological targets?
Answer:
- Kinetic Analysis : Stopped-flow spectroscopy to measure binding rates (kon/koff) .
- Mutagenesis : CRISPR-edited cell lines (e.g., alanine scanning) identify critical residues for binding .
- Cryo-EM : Resolve ligand-induced conformational changes in membrane proteins (e.g., GPCRs) .
Basic: How is the compound’s purity validated for pharmacological studies?
Answer:
- HPLC-ELSD : Detects non-UV-active impurities (e.g., residual solvents) .
- Elemental Analysis : Confirms C, H, N, F content within ±0.4% of theoretical values .
- Stability-Indicating Methods : Forced degradation (heat/light) followed by UPLC-MS to identify degradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
